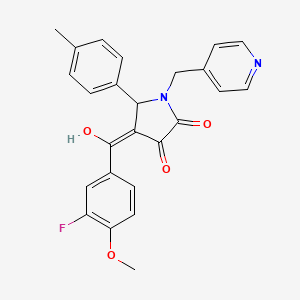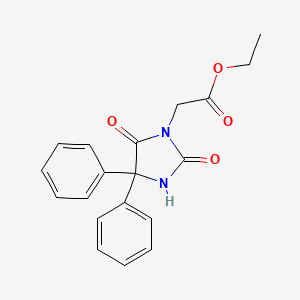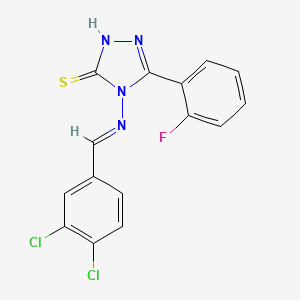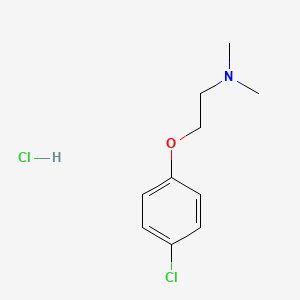
1-(1H-benzimidazol-2-yl)pentane-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol is a compound characterized by the presence of a benzimidazole ring attached to a pentitol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol typically involves the condensation of benzimidazole derivatives with pentitol precursors. One common method includes the reaction of 1H-benzimidazole-2-carbaldehyde with a protected pentitol derivative under acidic conditions, followed by deprotection to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pentitol backbone can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Introduction of azide or thiol groups.
Applications De Recherche Scientifique
1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol involves its interaction with specific molecular targets. The benzimidazole ring can bind to nucleic acids or proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The pentitol backbone may enhance the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
1,4-Bis(1H-benzimidazol-2-yl)benzene: Similar in structure but with a different backbone.
2-Substituted benzimidazoles: Share the benzimidazole ring but differ in the substituents attached to the ring
Uniqueness: 1-C-(1H-Benzimidazol-2-yl)-5-deoxypentitol is unique due to its combination of a benzimidazole ring with a pentitol backbone, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets .
Propriétés
Numéro CAS |
80009-72-9 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
1-(1H-benzimidazol-2-yl)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C12H16N2O4/c1-6(15)9(16)10(17)11(18)12-13-7-4-2-3-5-8(7)14-12/h2-6,9-11,15-18H,1H3,(H,13,14) |
Clé InChI |
WGXKZQWMINLDMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(C(C1=NC2=CC=CC=C2N1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-[(2,2,2-trichloro-1-{[(4-fluorophenyl)carbonyl]amino}ethyl)amino]thiophene-3-carboxylate](/img/structure/B12008100.png)





![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)






![5-(2,4-dichlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008161.png)
